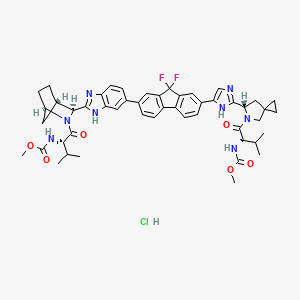

Ledipasvir hydrochloride

Description

Properties

Molecular Formula |

C49H55ClF2N8O6 |

|---|---|

Molecular Weight |

925.5 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1 |

InChI Key |

DDPFJRIMZUVTQU-NDANSHMASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Ledipasvir: A Direct-Acting Antiviral Agent

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ledipasvir (formerly GS-5885) is a potent, direct-acting antiviral (DAA) agent developed by Gilead Sciences for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] It functions as a second-generation inhibitor of the HCV Non-Structural Protein 5A (NS5A), a crucial protein for viral replication and assembly.[3][4] Ledipasvir exhibits high efficacy, particularly against HCV genotype 1, and is a key component of the fixed-dose combination therapy Harvoni®, which also includes the NS5B polymerase inhibitor sofosbuvir.[1][2][5] This combination therapy marked a significant advancement in HCV treatment, offering an all-oral, interferon-free regimen with high cure rates.[6][7] This guide provides a detailed overview of the discovery, mechanism of action, synthesis, and key experimental data related to Ledipasvir.

Discovery of Ledipasvir

The development of Ledipasvir stemmed from a lead optimization program aimed at identifying potent inhibitors of the HCV NS5A protein. The discovery process involved the identification of a novel chemical scaffold and subsequent structural modifications to enhance its antiviral activity and pharmacokinetic profile.

Lead Identification and Optimization

The initial lead compounds featured a symmetric core structure. Through extensive structure-activity relationship (SAR) studies, researchers at Gilead Sciences developed a new class of highly potent NS5A inhibitors characterized by an unsymmetric benzimidazole-difluorofluorene-imidazole core.[8][9] Further optimization of this core structure, focusing on improving both antiviral potency and pharmacokinetic properties, led to the discovery of Ledipasvir.[8][9] A key structural feature of Ledipasvir is the distal [2.2.1]azabicyclic ring system, which contributed significantly to its favorable characteristics.[8][9]

Figure 1: A simplified workflow of the discovery process for Ledipasvir.

Mechanism of Action

Ledipasvir exerts its antiviral effect by targeting the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that plays a critical role in the HCV life cycle, including viral RNA replication and the assembly of new virus particles.[1][10]

Although the precise mechanism of action is not fully elucidated, it is proposed that Ledipasvir inhibits the function of NS5A by binding directly to the protein.[10] This binding is thought to prevent the hyperphosphorylation of NS5A, a process essential for the formation of the viral replication complex and virion assembly.[3][4][6] By disrupting the function of NS5A, Ledipasvir effectively halts HCV replication.

Figure 2: The role of NS5A in the HCV life cycle and its inhibition by Ledipasvir.

Synthesis of Ledipasvir

The chemical synthesis of Ledipasvir is a multi-step process that involves the construction of its complex molecular architecture. Several synthetic routes have been reported in the scientific literature and patent filings.[2][11][12][13] A general overview of a potential synthetic pathway is outlined below, highlighting key transformations.

The synthesis can be conceptually divided into the preparation of key fragments followed by their coupling. One of the notable strategies involves a late-stage cyclopropanation and difluorination, which offers an efficient route to the final compound.[14]

Figure 3: A high-level schematic of a potential synthetic route to Ledipasvir.

Quantitative Data

Antiviral Activity

Ledipasvir demonstrates potent antiviral activity against various HCV genotypes, with particularly low picomolar to nanomolar 50% effective concentration (EC50) values against genotypes 1a and 1b.[10][15] Its activity against other genotypes varies.[10]

| HCV Genotype/Subtype | EC50 (nM) |

| Genotype 1a | 0.031[8][10][15] |

| Genotype 1b | 0.004[10][15] |

| Genotype 2a (JFH-1, L31) | 21[10] |

| Genotype 2a (J6, M31) | 249[10] |

| Genotype 2b (L31) | 16[10] |

| Genotype 2b (M31) | 530[10] |

| Genotype 3a | 168[10] |

| Genotype 4a | 0.39[10] |

| Genotype 4d | 0.29[10] |

| Genotype 5a | 0.15[10] |

| Genotype 6a | 0.11 - 1.1[10] |

| Genotype 6e | 264[10] |

Table 1: In Vitro Antiviral Activity of Ledipasvir Against HCV Replicons.

Pharmacokinetic Properties

Ledipasvir exhibits a favorable pharmacokinetic profile that supports once-daily oral administration.[16] It has a long terminal half-life and is highly bound to plasma proteins.[15][16]

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | 4.0 - 4.5 hours[3][15][16] |

| Terminal Half-life (t1/2) | 47 hours[1][16][17] |

| Plasma Protein Binding | >99.8%[3][15] |

| Metabolism | Slow oxidative metabolism via an unknown mechanism.[3] Not metabolized by CYP enzymes.[3][18] |

| Elimination | Primarily excreted unchanged in feces (>86%).[15][18] |

Table 2: Pharmacokinetic Parameters of Ledipasvir in Humans.

Experimental Protocols

General Synthetic Chemistry Methods

The synthesis of Ledipasvir and its intermediates involves a range of standard organic chemistry reactions. While specific, proprietary protocols are not publicly available, the synthesis would generally be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Key reactions would include:

-

Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are likely employed to connect the aromatic core fragments.

-

Amide Bond Formation: Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are used to form the amide bonds.[11]

-

Purification: Intermediates and the final product would be purified using techniques such as column chromatography on silica gel, and their identity and purity confirmed by analytical methods like NMR (Nuclear Magnetic Resonance) spectroscopy and LC-MS (Liquid Chromatography-Mass Spectrometry).

HCV Replicon Assay for Antiviral Activity

The in vitro antiviral activity of Ledipasvir is typically determined using an HCV replicon assay. This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) that stably express an HCV replicon are used. These replicons are engineered to contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.

-

Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of Ledipasvir.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the antiviral effect of the compound to occur.

-

Quantification of Replication: After incubation, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The light output is proportional to the level of HCV RNA replication.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration. The EC50 represents the concentration of the drug that inhibits 50% of viral replication.

Conclusion

The discovery and development of Ledipasvir represent a significant achievement in the field of antiviral drug discovery. Through a targeted lead optimization program, a highly potent and selective inhibitor of the HCV NS5A protein was identified. Its favorable pharmacokinetic profile allows for once-daily oral dosing, and its combination with other direct-acting antivirals has revolutionized the treatment of chronic hepatitis C. The technical data and methodologies outlined in this guide provide a comprehensive overview for professionals in the field of drug development and infectious disease research.

References

- 1. Ledipasvir - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ledipasvir/sofosbuvir - Wikipedia [en.wikipedia.org]

- 6. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. WO2016207915A1 - Process for the preparation of ledipasvir - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical Pharmacokinetics and Pharmacodynamics of Ledipasvir/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rroij.com [rroij.com]

Methodological & Application

Application Notes and Protocols: Ledipasvir Hydrochloride In Vitro Antiviral Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir, an inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), is a potent direct-acting antiviral agent (DAA).[1][2] NS5A is a crucial phosphoprotein involved in multiple stages of the HCV lifecycle, including viral RNA replication and the assembly of new virus particles.[3][4][5] Ledipasvir exerts its antiviral effect by binding to NS5A and disrupting its normal function, thereby halting viral replication.[3][4] While the precise mechanism is not fully elucidated, it is suggested that ledipasvir's inhibition of NS5A hyperphosphorylation is a key factor in its antiviral activity.[6] This document provides a detailed protocol for determining the in vitro antiviral activity of Ledipasvir hydrochloride using a cell-based HCV replicon assay.

Mechanism of Action: Targeting HCV Replication

Ledipasvir specifically targets the HCV NS5A protein, which is essential for the virus's replication and assembly. By inhibiting NS5A, ledipasvir effectively disrupts the viral life cycle.[3][5][7] This targeted approach contributes to its high potency against specific HCV genotypes.[8]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]

- 3. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Hepatitis C Virus Subgenomic Replicons in the Human Embryonic Kidney 293 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of stable Huh-7 cell lines expressing various hepatitis C virus genotype 3a protein: an in-vitro testing system for novel anti-HCV drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Development of Cell-Based Assays for Ledipasvir Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a significant global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Ledipasvir is a potent DAA that targets the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] This application note provides a detailed protocol for the development and implementation of a cell-based assay for screening and characterizing inhibitors of HCV NS5A, such as Ledipasvir.

The assay utilizes HCV replicon cell lines, which are instrumental in studying viral replication and screening antiviral compounds.[4][5][6] These cell lines harbor subgenomic HCV RNA that can autonomously replicate within the host cell, typically human hepatoma (Huh-7) cells.[4][5] For high-throughput screening, replicon systems often incorporate a reporter gene, such as luciferase, allowing for a quantifiable measure of viral replication.[4][7] This protocol will focus on a luciferase-based HCV replicon assay to determine the potency of Ledipasvir and other potential NS5A inhibitors.

Principle of the Assay

The cell-based assay described herein relies on a stable HCV genotype 1a or 1b replicon cell line that expresses a luciferase reporter gene. The level of luciferase activity directly correlates with the efficiency of HCV RNA replication. In the presence of an effective NS5A inhibitor like Ledipasvir, viral replication is suppressed, leading to a dose-dependent decrease in luciferase signal. By measuring the luminescence, the half-maximal effective concentration (EC50) of the test compound can be determined, providing a quantitative measure of its antiviral activity.

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. |

| HCV Replicon Cell Line (e.g., Huh-7 based Genotype 1b luciferase replicon) | Available from various commercial sources or academic collaborators | N/A |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| G418 Sulfate (Geneticin) | Gibco | 10131035 |

| Ledipasvir | MedChemExpress | HY-15633 |

| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |

| 96-well or 384-well white, clear-bottom cell culture plates | Corning | 3610 / 3570 |

| Luciferase Assay System (e.g., Bright-Glo™) | Promega | E2610 |

| Plate Luminometer | Various | N/A |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |

Experimental Protocols

Protocol 1: Maintenance of HCV Replicon Cell Line

-

Culture HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (typically 250-500 µg/mL) to maintain selection pressure for the replicon.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency. It is crucial to not let the cells become over-confluent as this can affect replicon replication levels.

Protocol 2: Cell-Based Assay for Ledipasvir Screening

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.

-

Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Ledipasvir in DMSO.

-

Perform a serial dilution of the Ledipasvir stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 100 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell control" (medium only).

-

After 24 hours of cell incubation, carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Luciferase Activity Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase reagent to each well equal to the volume of culture medium in the well (e.g., 100 µL).

-

Mix well by gentle pipetting or orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate luminometer.

-

Protocol 3: Cytotoxicity Assay

It is essential to assess the cytotoxicity of the test compounds to ensure that the observed reduction in luciferase signal is due to specific antiviral activity and not cell death.

-

Seed and treat cells with the compound dilutions as described in Protocol 2 in a separate plate.

-

After the 72-hour incubation period, perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

-

Measure the luminescence to determine the cell viability.

Data Analysis and Presentation

-

EC50 Calculation:

-

Normalize the luciferase data by setting the average signal from the vehicle-treated wells to 100% (maximal replication) and the no-cell control wells to 0%.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the EC50 value.

-

-

CC50 Calculation:

-

Normalize the cell viability data by setting the average signal from the vehicle-treated wells to 100% viability.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a 4PL dose-response curve to determine the 50% cytotoxic concentration (CC50).

-

-

Selectivity Index (SI):

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

-

Table 1: Sample Data Presentation for Ledipasvir Screening

| Compound | EC50 (pM) | CC50 (µM) | Selectivity Index (SI) |

| Ledipasvir | 31 | > 10 | > 322,580 |

| Control Compound A | 500 | 5 | 10,000 |

| Control Compound B | 10,000 | > 10 | > 1,000 |

Table 2: Impact of NS5A Resistance-Associated Substitutions (RASs) on Ledipasvir Potency

| NS5A Substitution | Fold Change in EC50 vs. Wild-Type |

| M28T | 25 |

| Q30R | 900 |

| L31M | 150 |

| Y93H | 2,500 |

Note: The fold change values are illustrative and should be determined experimentally. The presence of specific NS5A resistance-associated substitutions (RASs) can significantly reduce the susceptibility to Ledipasvir.[8][9][10]

Visualizations

HCV NS5A Signaling Pathway and Ledipasvir Inhibition

References

- 1. Ledipasvir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. Screening of hepatitis C virus inhibitors using genotype 1a HCV replicon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NS5A Resistance-Associated Substitutions in Patients with Genotype 1 Hepatitis C Virus: Prevalence and Effect on Treatment Outcome [natap.org]

- 9. Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment with Ledipasvir and Sofosbuvir [natap.org]

- 10. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

Ledipasvir hydrochloride application in HCV replicon systems of different genotypes.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ledipasvir hydrochloride in Hepatitis C Virus (HCV) replicon systems of various genotypes. This document includes detailed quantitative data on its antiviral activity, protocols for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction

Ledipasvir is a potent, direct-acting antiviral (DAA) agent that targets the HCV non-structural protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, although it possesses no known enzymatic activity.[2][4][5] Ledipasvir's mechanism of action is believed to involve the inhibition of NS5A hyperphosphorylation, which is crucial for the formation of the viral replication complex.[6] HCV replicon systems, which are self-replicating subgenomic or full-length HCV RNAs cultured in hepatoma cell lines (e.g., Huh-7), are invaluable tools for evaluating the in vitro efficacy of antiviral compounds like ledipasvir.[7][8]

Quantitative Data: In Vitro Efficacy of Ledipasvir

The antiviral activity of ledipasvir has been extensively characterized in HCV replicon assays across a range of genotypes. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized below. Ledipasvir demonstrates high potency against genotypes 1a and 1b, with picomolar activity.[1] Its efficacy extends to genotypes 4a, 4d, 5a, and 6a, while it shows reduced activity against genotypes 2a, 2b, 3a, and 6e.[1]

| HCV Genotype | Replicon Isolate | EC50 (nM) | Reference(s) |

| Genotype 1a | H77 | 0.031 | [1] |

| Genotype 1b | Con-1 | 0.004 | [1] |

| Genotype 2a | JFH-1 | 16 | [1] |

| Genotype 2b | MD2b8-2 (L31) | 16 | [1] |

| MD2b-1 (M31) | 530 | [1] | |

| Genotype 3a | S52 | 168 | [1] |

| Genotype 4a | ED43 | 0.39 | [1][9][10] |

| Genotype 4d | 0.29 | [1] | |

| Genotype 5a | SA13 | 0.15 | [1] |

| Genotype 6a | HK6a | 0.11 - 1.1 | [1] |

| Genotype 6e | 264 | [1] |

Resistance-Associated Substitutions (RASs)

The development of resistance is a critical aspect of antiviral drug development. In the context of ledipasvir, specific amino acid substitutions in the NS5A protein can confer reduced susceptibility. The most common RASs are found at positions 28, 30, 31, 58, and 93.

| Genotype | Resistance-Associated Substitution (RAS) | Fold Change in EC50 | Reference(s) |

| Genotype 1a | Q30E | >100 | [11] |

| Y93H | >100 | [11] | |

| M28V/T | - | [12] | |

| Q30H/R | - | [12] | |

| L31M | - | [12] | |

| Genotype 1b | Y93H | >100 | [11] |

| L28V | - | [13] | |

| L31M | - | [13] | |

| Q54H | - | [13] |

Experimental Protocols

Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination

This protocol outlines a common method for determining the in vitro efficacy of ledipasvir using a luciferase-based HCV replicon assay.

1. Materials:

-

HCV replicon cells (e.g., Huh-7 cells stably expressing a genotype 1b replicon with a Renilla luciferase reporter gene)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well or 384-well plates

-

Luciferase assay reagent

-

Luminometer

2. Cell Culture Maintenance:

-

Culture HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 3-4 days or when they reach 80-90% confluency.

3. EC50 Determination Assay:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the ledipasvir stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. A 10-point titration is common.[14]

-

Seed the HCV replicon cells into 96-well or 384-well plates at a predetermined density.

-

After 24 hours, remove the medium and add the medium containing the serially diluted ledipasvir. Include vehicle control (DMSO) and positive control (a known HCV inhibitor) wells.[14]

-

Incubate the plates for 72 hours at 37°C.[8]

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.[15]

-

Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the ledipasvir concentration and fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway of HCV NS5A in Viral Replication

The following diagram illustrates the central role of NS5A in the HCV replication process and highlights the points of interaction with host cell factors. Ledipasvir's inhibitory action is targeted at NS5A.

Caption: HCV NS5A's role in the viral replication complex and its inhibition by ledipasvir.

Experimental Workflow for EC50 Determination

This diagram outlines the key steps in the experimental workflow for determining the EC50 value of ledipasvir in an HCV replicon system.

Caption: Workflow for determining the EC50 of ledipasvir in HCV replicon cells.

Logical Relationship of Ledipasvir Efficacy Across Genotypes

This diagram illustrates the logical relationship of ledipasvir's antiviral activity across different HCV genotypes, categorizing them based on their susceptibility.

Caption: Categorization of HCV genotypes based on their in vitro susceptibility to ledipasvir.

References

- 1. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment of Chronic Hepatitis C Genotype 3 With Ledipasvir and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 6. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 9. scispace.com [scispace.com]

- 10. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ledipasvir/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. natap.org [natap.org]

- 13. Naturally occurring resistance mutations to inhibitors of HCV NS5A region and NS5B polymerase in DAA treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of Ledipasvir: An Application Note on EC50 Value Determination in Cell Culture

Introduction

Ledipasvir is a potent, direct-acting antiviral (DAA) agent highly effective in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] It functions by inhibiting the HCV Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[3][4][5] Understanding the in vitro potency of Ledipasvir is crucial for drug development and resistance monitoring. The half-maximal effective concentration (EC50) is a key pharmacological parameter that quantifies the concentration of a drug required to elicit 50% of its maximal effect.[6][7] This application note provides detailed protocols for determining the EC50 value of Ledipasvir in cell culture using the well-established HCV replicon system.

Mechanism of Action of Ledipasvir

Ledipasvir targets the HCV NS5A protein, a critical component of the viral replication complex.[8] By binding directly to NS5A, Ledipasvir is thought to prevent the hyperphosphorylation of NS5A, a step necessary for the production of new viral particles.[1] This inhibition disrupts the viral lifecycle, leading to a rapid decline in viral load.[4][8] Resistance to Ledipasvir is often associated with mutations in the NS5A protein that reduce the binding affinity of the drug.[8]

Caption: Mechanism of action of Ledipasvir targeting HCV NS5A.

Quantitative Data Summary

The following table summarizes the reported EC50 values of Ledipasvir against various HCV genotypes in cell-based replicon assays. These values demonstrate the high potency of Ledipasvir, particularly against genotypes 1a and 1b.

| HCV Genotype | Cell Line/Replicon Isolate | EC50 (nM) | Reference |

| Genotype 1a | H77 isolate | 0.031 | [4] |

| Genotype 1b | Con-1 isolate | 0.004 | [4][9] |

| Genotype 2a | JFH-1 (L31) | 21 | [4] |

| Genotype 2a | J6 (M31) | 249 | [4] |

| Genotype 2b | MD2b8-2 (L31) | 16 | [4] |

| Genotype 2b | MD2b-1 (M31) | 530 | [4] |

| Genotype 3a | 168 | [4] | |

| Genotype 4a | 0.39 | [4][10] | |

| Genotype 4d | 0.29 | [4] | |

| Genotype 5a | 0.15 | [4][9] | |

| Genotype 6a | 0.11 - 1.1 | [4] | |

| Genotype 6e | 264 | [4] |

Experimental Protocols

The determination of Ledipasvir's EC50 is typically performed using HCV subgenomic replicon cell lines. These are hepatoma cell lines (e.g., Huh-7) that stably express a portion of the HCV genome, including the non-structural proteins required for RNA replication.[11] Often, a reporter gene, such as luciferase, is incorporated into the replicon to allow for easy quantification of viral replication.[12]

Protocol 1: EC50 Determination using a Luciferase-Based HCV Replicon Assay

This protocol describes a standard 3-day cell-based assay to determine the EC50 of Ledipasvir.

Materials:

-

HCV replicon cell line (e.g., Huh-7 cells harboring a genotype 1b luciferase reporter replicon)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (for selection of replicon-containing cells)

-

Ledipasvir (dissolved in DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Dilution and Treatment:

-

Prepare a serial dilution of Ledipasvir in culture medium. A typical starting concentration is 100 nM, with 10-fold serial dilutions down to the picomolar range.

-

Include a "no drug" control (vehicle only, e.g., 0.5% DMSO) and a "no cells" control (medium only).

-

Carefully remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Luciferase Assay:

-

After the incubation period, remove the medium from the wells.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

-

Record the luminescence signal using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from "no cells" wells) from all other readings.

-

Normalize the data by expressing the luciferase activity in each well as a percentage of the "no drug" control (which represents 100% replication).

-

Plot the percentage of inhibition against the logarithm of the Ledipasvir concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.[7][13][14]

-

Caption: Experimental workflow for EC50 determination.

Protocol 2: Cytotoxicity Assay (Optional but Recommended)

To ensure that the observed reduction in HCV replication is due to the specific antiviral activity of Ledipasvir and not to general cytotoxicity, a parallel cytotoxicity assay should be performed.

Materials:

-

Parental Huh-7 cell line (or the replicon cell line)

-

Reagents for a viability assay (e.g., Resazurin, MTT, or a commercial kit)

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same cell seeding and drug treatment protocol as described in Protocol 1, using the same concentrations of Ledipasvir.

-

-

Incubation:

-

Incubate the plate for the same duration (72 hours).

-

-

Viability Assay:

-

Perform the chosen cell viability assay according to the manufacturer's instructions. For example, if using a resazurin-based assay, add the resazurin solution to each well and incubate for a further 2-4 hours before measuring fluorescence.[15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the "no drug" control.

-

Plot the percentage of viability against the logarithm of the Ledipasvir concentration to determine the 50% cytotoxic concentration (CC50).

-

The selectivity index (SI), calculated as CC50 / EC50, provides a measure of the therapeutic window of the compound. A high SI value is desirable, indicating that the drug is effective at concentrations well below those that cause cell toxicity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. nbinno.com [nbinno.com]

- 3. droracle.ai [droracle.ai]

- 4. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment of Chronic Hepatitis C Genotype 3 With Ledipasvir and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EC50 - Wikipedia [en.wikipedia.org]

- 7. Explain what is EC50? [synapse.patsnap.com]

- 8. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of AP80978, a Novel Small-Molecule Inhibitor of Hepatitis C Virus Replication That Targets NS4B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. synentec.com [synentec.com]

HPLC method development for quantification of Ledipasvir hydrochloride

An Application Note and Protocol for the Quantification of Ledipasvir Hydrochloride using a Stability-Indicating HPLC Method

Application Note

Introduction

Ledipasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection, particularly genotypes 1, 4, 5, and 6.[1] It is often co-formulated with Sofosbuvir. Accurate and reliable quantification of Ledipasvir in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, accuracy, and precision.[1] This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method has been developed and validated based on International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Principle of the Method

The chromatographic separation is achieved on a C18 stationary phase. The mobile phase, a mixture of an organic solvent and an aqueous buffer, allows for the efficient separation of Ledipasvir from potential degradation products and other impurities. Detection is performed using a UV detector at a wavelength where Ledipasvir exhibits maximum absorbance, ensuring high sensitivity. The method is stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.[3][5]

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[2][4][5] The validation parameters, including system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), were found to be within the acceptable limits. The method demonstrated good linearity with a correlation coefficient (r²) greater than 0.999 over the tested concentration range.[2][3] Accuracy was confirmed by recovery studies, with mean recoveries in the range of 98-102%.[1][3] Precision was established through repeatability and intermediate precision studies, with relative standard deviation (%RSD) values of less than 2%.[1][3][6]

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

Potassium dihydrogen phosphate[7]

-

HPLC grade water

-

0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.

| Parameter | Condition |

| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[1] |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (45:55 v/v)[2] |

| Flow Rate | 1.0 mL/min[1][2][4] |

| Column Temperature | 35 °C[2] |

| Detection Wavelength | 259 nm[2] |

| Injection Volume | 20 µL[5] |

| Run Time | Approximately 10 minutes |

3. Preparation of Solutions

-

Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired molarity (e.g., 0.02 M)[7] and adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix the prepared Phosphate Buffer (pH 3.5) and acetonitrile in the ratio of 45:55 (v/v). Degas the mobile phase by sonication or vacuum filtration.

-

Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then make up the volume to the mark with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the desired linearity range (e.g., 5-50 µg/mL).[1]

4. Sample Preparation (from Tablet Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 90 mg of Ledipasvir and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.

-

Make up the volume to the mark with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the diluent to obtain a final concentration within the linearity range of the method.

5. System Suitability

Before starting the analysis, inject the standard solution (e.g., 20 µg/mL) five or six times to check the system suitability. The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor | Not more than 2.0[4] |

| Theoretical Plates | Not less than 2000[4] |

| %RSD of Peak Areas | Not more than 2.0% |

6. Method Validation Protocol

-

Linearity: Inject the prepared working standard solutions in the range of 5-50 µg/mL.[1] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

-

Accuracy (Recovery): Perform recovery studies by spiking a known amount of Ledipasvir standard into a placebo or sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. Calculate the %RSD of the peak areas.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the %RSD.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

-

-

Robustness: Evaluate the effect of small, deliberate variations in the method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Observed Value | Acceptance Criteria |

| Retention Time (min) | ~4.6 | - |

| Tailing Factor | < 1.5 | ≤ 2.0 |

| Theoretical Plates | > 3000 | ≥ 2000 |

| %RSD of Peak Areas | < 1.0% | ≤ 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area |

| 5 | Value |

| 10 | Value |

| 20 | Value |

| 30 | Value |

| 40 | Value |

| 50 | Value |

| Correlation Coefficient (r²) | > 0.999 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |

| 80% | Value | Value | Value | \multirow{3}{*}{98.0 - 102.0%} |

| 100% | Value | Value | Value | |

| 120% | Value | Value | Value |

Table 4: Precision Data

| Precision Type | %RSD | Acceptance Criteria |

| Repeatability (Intra-day) | < 2.0% | ≤ 2.0% |

| Intermediate Precision (Inter-day) | < 2.0% | ≤ 2.0% |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | ~0.1 |

| Limit of Quantitation (LOQ) | ~0.3 |

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Caption: Key Components of the HPLC System.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Sensitive RP-HPLC method with fluorimetric detection for concurrent quantification of emtricitabine, Daclatasvir and Ledipasvir in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for LC-MS/MS Bioanalysis of Ledipasvir in Human Plasma

Introduction

Ledipasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) NS5A protein. It is a cornerstone of several combination therapies for chronic HCV infection. To support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, a robust and sensitive bioanalytical method for the quantification of Ledipasvir in human plasma is essential. This document provides a detailed application note and protocol for the determination of Ledipasvir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for Ledipasvir analysis, compiled from various validated methods.

Table 1: Linearity and Range

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Ledipasvir | 0.1 - 1000 | > 0.999 |

| Ledipasvir | 5 - 2100[3] | > 0.99 |

| Ledipasvir | 5 - 500[4] | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) |

| Low | < 9.5[4] | < 9.5[4] | 88.5 - 111.5[4] |

| Medium | < 9.5[4] | < 9.5[4] | 88.5 - 111.5[4] |

| High | < 9.5[4] | < 9.5[4] | 88.5 - 111.5[4] |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Ledipasvir | 78.9 - 85.6[4] | 103.5 - 107.8[4] |

| Ledipasvir | ~88.93[3][5] | Not Reported |

| Ledipasvir | ~95.18[6] | Not Reported |

Table 4: Lower Limit of Quantification (LLOQ)

| Analyte | LLOQ (ng/mL) |

| Ledipasvir | 0.1[6][7] |

| Ledipasvir | 1 - 5[1][2] |

| Ledipasvir | 5[3][4] |

Experimental Protocols

This section details the step-by-step methodology for the bioanalysis of Ledipasvir in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a common and effective method for extracting Ledipasvir from a complex biological matrix like plasma.

-

Materials:

-

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate.[7]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

2. Chromatographic Conditions

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

-

Column:

-

Mobile Phase:

-

Flow Rate: 0.40 mL/min[4]

-

Injection Volume: 2 µL[4]

-

Column Temperature: Ambient

-

Run Time: Approximately 3.0 minutes[4]

3. Mass Spectrometric Conditions

-

Instrumentation:

-

Triple quadrupole tandem mass spectrometer

-

-

Ionization Source:

-

Detection Mode:

-

Multiple Reaction Monitoring (MRM)

-

-

MRM Transitions:

-

Source Parameters:

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument manufacturer's recommendations for maximizing the signal intensity of Ledipasvir and the internal standard.

-

Diagrams

Caption: Experimental workflow for LC-MS/MS bioanalysis of Ledipasvir in plasma.

Caption: Logical relationship of steps in Ledipasvir bioanalytical method development.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Utilizing Ledipasvir in Co-Immunoprecipitation Assays to Elucidate Protein-Protein Interactions

Introduction

Ledipasvir is a potent, direct-acting antiviral agent that specifically targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[2][4] It functions as a key organizer of the viral replication complex by interacting with a multitude of both viral and host cellular proteins.[2][4] The high-affinity and specific binding of Ledipasvir to NS5A's Domain I disrupts its function, leading to the inhibition of viral replication.[2][5] This specific interaction can be leveraged by researchers as a tool in co-immunoprecipitation (co-IP) assays to investigate the NS5A interactome.

These application notes provide a detailed framework for employing Ledipasvir in co-IP experiments to study protein-protein interactions involving NS5A. Two primary applications are proposed:

-

Stabilization of the NS5A Interactome: Ledipasvir binding may induce conformational changes in NS5A that stabilize its interactions with binding partners, facilitating their co-immunoprecipitation.

-

Competitive Disruption of Protein Interactions: Ledipasvir can be used to investigate whether a specific protein's interaction with NS5A is sensitive to the conformational state induced by Ledipasvir binding, potentially identifying proteins that bind to or near the Ledipasvir binding site.

Data Presentation

The following tables summarize key quantitative data regarding the interaction between Ledipasvir and HCV NS5A.

Table 1: Binding Affinity of Ledipasvir to HCV NS5A

| Parameter | Value | HCV Genotype | Method | Reference |

| Kd | ~0.2 nM | Not Specified | Not Specified | [6] |

| Dissociation Constant | Low Nanomolar | Not Specified | Not Specified | [1][2] |

Table 2: Inhibitory Potency of Ledipasvir

| Parameter | Value | HCV Genotype | Assay | Reference |

| IC50 | 149.0 nM | Not Specified | Competitive Binding Assay | |

| EC50 | Picomolar | Not Specified | Replicon Cells | [1][2] |

Mandatory Visualization

The following diagrams illustrate the central role of NS5A in the HCV replication cycle and a generalized workflow for a co-immunoprecipitation experiment.

Caption: HCV NS5A Interaction Pathway.

Caption: Co-Immunoprecipitation Workflow.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of NS5A and Interacting Partners using Ledipasvir for Stabilization

This protocol is designed for situations where Ledipasvir is hypothesized to stabilize the interaction between NS5A and its binding partners.

Materials:

-

HCV-infected cells or cells expressing HCV NS5A

-

Ledipasvir (stock solution in DMSO)

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors

-

Anti-NS5A antibody (validated for immunoprecipitation)

-

Control IgG (from the same species as the anti-NS5A antibody)

-

Protein A/G magnetic beads or agarose resin

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

SDS-PAGE sample buffer

Procedure:

-

Cell Culture and Treatment:

-

Culture HCV-infected cells or cells expressing NS5A to ~80-90% confluency.

-

Treat cells with the desired concentration of Ledipasvir (e.g., 100 nM) or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours) prior to harvesting. This step aims to stabilize the NS5A protein complexes within the cellular environment.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold Co-IP Lysis/Wash Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled microfuge tube. This is the protein lysate.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the protein lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add the anti-NS5A antibody or control IgG.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.

-

Wash the beads three to five times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature with gentle agitation.

-

Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

-

Immediately neutralize the eluate by adding Neutralization Buffer.

-

Alternatively, add SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes to elute and denature the proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.

-

For a broader discovery approach, the eluted proteins can be identified by mass spectrometry.

-

Protocol 2: Competitive Co-Immunoprecipitation to Investigate Disruption of Protein Interactions by Ledipasvir

This protocol is designed to determine if Ledipasvir can disrupt the interaction between NS5A and a specific binding partner.

Procedure:

-

Cell Lysis and Immunoprecipitation (Steps 2-4 of Protocol 1): Perform cell lysis and immunoprecipitation of the NS5A protein complex as described above, but without any pre-treatment of the cells with Ledipasvir.

-

Competitive Incubation:

-

After the immunoprecipitation step (capture of NS5A complexes on beads), wash the beads once with Co-IP Lysis/Wash Buffer.

-

Resuspend the beads in Co-IP Lysis/Wash Buffer and divide the bead slurry into equal aliquots.

-

To each aliquot, add increasing concentrations of Ledipasvir (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO).

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

-

Washing and Elution (Steps 5-6 of Protocol 1): Proceed with the washing and elution steps as described in Protocol 1.

-

Analysis:

-

Analyze the eluted proteins by Western blotting for the presence of the specific interacting protein. A decrease in the amount of the co-immunoprecipitated partner with increasing concentrations of Ledipasvir would suggest that the drug disrupts this interaction.

-

Note on Chemical Cross-linking:

For transient or weak interactions, the use of a chemical cross-linker like dithiobis(succinimidyl propionate) (DSP) or formaldehyde can be incorporated into the protocol. The cross-linker would be added to the cells before lysis to covalently link interacting proteins. The subsequent co-IP steps would then proceed as described, with the elution step requiring a reversal of the cross-linking. This approach can be particularly useful when studying the dynamic nature of the NS5A interactome.

References

- 1. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cemproducts.su [cemproducts.su]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ledipasvir Hydrochloride Stability in Cell Culture Media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Ledipasvir hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound has low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are suitable choices.[1] For example, a 10 mM stock solution in DMSO is a common starting point. Ensure the compound is completely dissolved; sonication can aid this process.[1] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q2: What is the recommended final concentration of the organic solvent (e.g., DMSO) in the cell culture medium?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended, and for many cell lines, it is crucial to keep it below 0.1%.[2] Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve the this compound.

Q3: What is the known stability of this compound in aqueous solutions?

A3: Forced degradation studies have shown that Ledipasvir is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[3] It is relatively stable under neutral, thermal, and photolytic stress.[3] The presence of carbamate functional groups in its structure suggests a potential for hydrolysis, especially at non-neutral pH.[4] The typical pH of cell culture media (around 7.2-7.4) is within the more stable range for Ledipasvir, but the presence of cellular enzymes and media components could influence its stability over time.[5]

Q4: How does binding to serum proteins in the culture medium affect Ledipasvir's stability and availability?

A4: Ledipasvir is highly bound to human plasma proteins (>99.8%).[6] It is also known to be highly protein-bound in cell culture media containing 10% BSA.[1][7][8] This protein binding can have two main effects: it can potentially increase the apparent solubility of Ledipasvir in the medium, but it may also reduce the free concentration of the drug available to interact with the cells. The stability of the drug itself is generally not compromised by protein binding, but its effective concentration is altered.

Q5: For how long can I expect this compound to be stable in my cell culture medium at 37°C?

A5: There is limited publicly available data on the precise half-life of this compound in specific cell culture media under standard incubation conditions. Given its susceptibility to hydrolysis, it is recommended to determine its stability in your specific experimental setup (cell line, media type, serum concentration) if the incubation period is longer than 24-48 hours. A detailed protocol for assessing stability is provided in this guide. For shorter experiments, preparing fresh drug-containing media is the safest approach.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Precipitate Formation Upon Addition to Cell Culture Media

Q: I observed a precipitate forming immediately after diluting my this compound stock solution into the cell culture medium. What should I do?

A: This is a common issue for poorly soluble compounds. Here are the potential causes and solutions:

-

Potential Cause 1: Exceeded Solubility Limit. The concentration of this compound in the final medium may be above its aqueous solubility limit.

-

Solution:

-

Reduce the Final Concentration: If experimentally feasible, lower the final working concentration of Ledipasvir.

-

Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform a stepwise dilution. First, dilute the stock solution in a smaller volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of complete medium.[2]

-

Pre-warm the Medium: Adding the drug to pre-warmed (37°C) medium can sometimes help maintain solubility.

-

-

-

Potential Cause 2: High Final Solvent Concentration. A high concentration of the organic solvent can cause some media components to precipitate.

-

Solution: Ensure the final concentration of your solvent (e.g., DMSO) is below 0.5%.[2] If you need to add a larger volume of the stock solution, consider preparing a more concentrated stock.

-

-

Potential Cause 3: Interaction with Media Components. Salts and other components in the culture medium can sometimes cause the drug to precipitate.

-

Solution: If using serum, try adding the Ledipasvir stock to the serum-containing medium, as protein binding can sometimes improve apparent solubility.

-

Issue 2: Inconsistent or No Drug Effect Observed

Q: My experiments with this compound are yielding inconsistent results, or I am not observing the expected biological effect. Could this be a stability issue?

A: Yes, this could be related to the degradation of the compound in your culture medium.

-

Potential Cause 1: Degradation During Long Incubation Periods. Ledipasvir may be degrading over the course of your experiment, leading to a decrease in the effective concentration.

-

Solution:

-

Perform a Stability Study: Use the provided "Experimental Protocol for Assessing this compound Stability" to determine the rate of degradation under your specific conditions.

-

Replenish the Medium: For long-term experiments (e.g., over 48-72 hours), consider replacing the medium with freshly prepared Ledipasvir-containing medium at regular intervals.

-

Shorten Incubation Time: If possible, redesign your experiment to use a shorter incubation time.

-

-

-

Potential Cause 2: Adsorption to Plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic culture vessels, reducing the concentration in the medium.

-

Solution: While difficult to completely prevent, being aware of this possibility is important. Using low-binding plates may help, though this is not always a complete solution. Consistent experimental procedures are key to minimizing variability.

-

Data Presentation

Table 1: Solubility and Degradation Profile of Ledipasvir

| Parameter | Solvent/Condition | Value/Observation | Reference(s) |

| Solubility | DMSO | 255 mg/mL (286.84 mM) | [1] |

| Ethanol | 93 mg/mL (104.61 mM) | [1] | |

| Water | Practically insoluble (<0.1 mg/mL) at pH 3.0–7.5 | [5] | |

| Aqueous Buffer (pH < 2.3) | Slightly soluble (1.1 mg/mL) | [5] | |

| Forced Degradation | Acidic Hydrolysis (1N HCl) | Degradation observed | [3][9] |

| Alkaline Hydrolysis (1N NaOH) | Degradation observed | [3][9] | |

| Oxidative (3% H₂O₂) | Degradation observed | [3][9] | |

| Thermal (70°C) | Stable | [3][9] | |

| Photolytic | Stable | [3] | |

| Protein Binding | Human Plasma Proteins | >99.8% | [6] |

| Cell Culture Medium + 10% BSA | Highly protein-bound | [1][7][8] |

Mandatory Visualizations

Caption: Workflow for determining Ledipasvir stability in cell culture media.

Caption: Decision tree for troubleshooting common Ledipasvir-related issues.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

1. Objective: To determine the rate of degradation of this compound in a specific cell culture medium under standard incubation conditions (37°C, 5% CO₂).

2. Materials:

-

This compound powder

-

DMSO, sterile, cell culture grade

-

Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine, penicillin-streptomycin)

-

Sterile microcentrifuge tubes or culture plates (do not use plates with cells for this stability assay)

-

Calibrated pipettes and sterile tips

-

Incubator (37°C, 5% CO₂)

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

-

HPLC grade solvents (e.g., acetonitrile, methanol, water) and buffers (e.g., phosphate buffer)[10]

3. Procedure:

Part A: Sample Preparation and Incubation

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure it is fully dissolved.

-

Prepare Medicated Medium: Warm your complete cell culture medium to 37°C. Spike the medium with the Ledipasvir stock solution to achieve your final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix gently but thoroughly by inverting the tube. This is your Time 0 sample.

-

Aliquot for Time Points: Immediately transfer a portion of this medicated medium (e.g., 200 µL) to a labeled microcentrifuge tube or well of a culture plate and store it at -80°C. This will serve as your T=0 reference .

-

Incubation: Place the remaining medicated medium in a sterile, loosely capped tube or a cell-free culture plate in a 37°C, 5% CO₂ incubator. This simulates the experimental conditions.

-

Collect Samples: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot (e.g., 200 µL) of the incubated medium, transfer it to a new labeled microcentrifuge tube, and immediately freeze it at -80°C to halt any further degradation.

Part B: Sample Analysis by HPLC

-

Thaw Samples: Thaw all collected samples (including the T=0 reference) simultaneously on ice.

-

Sample Preparation for HPLC: Depending on your HPLC method sensitivity and the presence of interfering substances from the medium, you may need to perform a protein precipitation step. A common method is to add 3 volumes of cold acetonitrile to 1 volume of your sample, vortex, centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins, and then transfer the supernatant to an HPLC vial.

-

HPLC Analysis:

-

Mobile Phase (Example): A gradient or isocratic elution using a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5). A common starting point could be a 60:40 or 70:30 ratio of acetonitrile to buffer.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: Approximately 259 nm.[11]

-

Injection Volume: 10-20 µL.

-

Quantification: Create a standard curve using known concentrations of this compound prepared in the same culture medium and processed in the same way as the samples. Run the T=0 sample first to establish the initial peak area, followed by the samples from the subsequent time points.

-

4. Data Analysis:

-

Calculate the concentration of this compound in each sample using the standard curve.

-

Normalize the concentration at each time point to the concentration at T=0 (set as 100%).

-

Plot the percentage of Ledipasvir remaining versus time. This will give you a visual representation of the degradation kinetics.

-

From this plot, you can determine the half-life (t₁/₂) of this compound in your specific cell culture medium under your experimental conditions.

References

- 1. Ledipasvir | SARS-CoV | HCV Protease | TargetMol [targetmol.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 11. ijpsr.com [ijpsr.com]

Technical Support Center: Analysis of Ledipasvir Hydrochloride Degradation Products by LC-MS/MS

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Ledipasvir hydrochloride degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions. It is relatively stable under thermal and photolytic stress.[1] The primary degradation pathways involve hydrolysis of the carbamate and amide linkages and oxidation at various positions on the molecule.

Q2: What are the major degradation products of Ledipasvir identified by LC-MS/MS?

A2: Eight major degradation products have been identified under forced degradation conditions.[1] These are formed through specific chemical modifications of the parent molecule. The table below summarizes these products.

Q3: What type of LC column is recommended for the separation of Ledipasvir and its degradation products?

A3: A C18 reversed-phase column is commonly used and has been shown to provide good separation of Ledipasvir and its degradation products.[1] A typical column dimension is 150 mm x 4.6 mm with a 5 µm particle size.

Q4: Which mobile phase composition is suitable for the LC-MS/MS analysis?

A4: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is effective for resolving the parent drug from its degradation products.[1]

Q5: What are the critical parameters to consider during method validation for a stability-indicating LC-MS/MS assay for Ledipasvir?

A5: According to ICH guidelines, the validation of a stability-indicating method should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. It is crucial to demonstrate that the method can separate the degradation products from the parent drug and from each other.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Secondary interactions between the analyte and the stationary phase. | 1. Adjust the mobile phase pH. Ledipasvir has pKa values of 4.0 and 5.0; a mobile phase pH around 3 can improve peak shape. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Add a small amount of a competing base to the mobile phase. |

| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations in the column oven. 3. Air bubbles in the pump. 4. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Purge the pump to remove any air bubbles. 4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |

| Low Signal Intensity or No Peak | 1. Ion suppression due to matrix effects. 2. Improper ionization source settings. 3. Sample degradation. 4. Incorrect mass transition settings. | 1. Improve sample clean-up procedures. Dilute the sample if possible. 2. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). 3. Prepare fresh samples and standards. 4. Verify the precursor and product ion m/z values for Ledipasvir and its degradation products. |

| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Bleed from the column. 3. Contaminated ion source. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system. 2. Use a column with low bleed characteristics. 3. Clean the ion source according to the manufacturer's instructions. |

| Carryover of Analyte | 1. Adsorption of the analyte onto surfaces in the autosampler or column. 2. Insufficient needle wash. | 1. Use a stronger wash solvent in the autosampler. 2. Optimize the needle wash protocol (increase volume and/or use multiple wash solvents). 3. Inject a blank solvent after a high concentration sample to check for carryover. |

Data Presentation

Table 1: Summary of Ledipasvir Degradation Products Identified by LC-MS/MS

| Degradation Product (DP) | Stress Condition | Retention Time (min) | [M+H]⁺ (m/z) | Molecular Formula |

| DP-1 | Acidic, Alkaline Hydrolysis | 15.2 | 831.4 | C₄₈H₅₁F₂N₈O₅ |

| DP-2 | Acidic, Alkaline Hydrolysis | 18.5 | 732.3 | C₄₁H₄₂F₂N₇O₄ |

| DP-3 | Acidic, Alkaline Hydrolysis | 21.8 | 633.2 | C₃₄H₃₃F₂N₆O₃ |

| DP-4 | Acidic, Alkaline Hydrolysis | 24.1 | 589.2 | C₃₂H₃₀F₂N₅O₂ |

| DP-5 | Oxidative | 26.5 | 905.4 | C₄₉H₅₄F₂N₈O₇ |

| DP-6 | Oxidative | 28.9 | 921.4 | C₄₉H₅₄F₂N₈O₈ |

| DP-7 | Neutral Hydrolysis | 30.2 | 859.4 | C₄₈H₅₂F₂N₈O₆ |

| DP-8 | Alkaline Hydrolysis | 32.7 | 803.3 | C₄₅H₄₈F₂N₈O₄ |

Data adapted from Swain et al., 2017. Retention times are approximate and may vary depending on the specific chromatographic conditions.

Experimental Protocols

1. Forced Degradation Study

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for 12 hours at 80°C.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for 8 hours at 80°C.

-

Neutral Hydrolysis: Dissolve this compound in water and reflux for 24 hours at 80°C.

-

Oxidative Degradation: Treat this compound solution with 30% H₂O₂ at room temperature for 48 hours.

-

Thermal Degradation: Keep the solid drug in a hot air oven at 105°C for 7 days.

-